molecular formula C7H5BrClN3 B11863765 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine

3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11863765
M. Wt: 246.49 g/mol
InChI Key: AGDZQYWRQHXGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H5BrClN3/c1-4-6(8)7-10-3-2-5(9)12(7)11-4/h2-3H,1H3

InChI Key

AGDZQYWRQHXGDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.